molecular formula C16H18N2O4S B6395309 2-(3-T-Butylsulfamoylphenyl)nicotinic acid CAS No. 1261937-66-9

2-(3-T-Butylsulfamoylphenyl)nicotinic acid

Cat. No.: B6395309
CAS No.: 1261937-66-9
M. Wt: 334.4 g/mol
InChI Key: VDNKBTUETZTWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-T-Butylsulfamoylphenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a nicotinic acid moiety attached to a phenyl ring substituted with a t-butylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-T-Butylsulfamoylphenyl)nicotinic acid typically involves the following steps:

    Formation of the Nicotinic Acid Derivative: The starting material, nicotinic acid, undergoes a series of reactions to introduce the phenyl ring and the t-butylsulfamoyl group.

    Substitution Reaction: The phenyl ring is substituted with a t-butylsulfamoyl group using appropriate reagents and conditions. This step may involve the use of sulfonyl chlorides and tertiary butylamine under controlled temperature and pH conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-T-Butylsulfamoylphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and catalysts are used depending on the desired substitution.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(3-T-Butylsulfamoylphenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-T-Butylsulfamoylphenyl)nicotinic acid involves its interaction with specific molecular targets. The compound may act on enzymes or receptors involved in lipid metabolism, similar to nicotinic acid . It can modulate the activity of these targets, leading to changes in metabolic pathways and physiological effects.

Comparison with Similar Compounds

Uniqueness: 2-(3-T-Butylsulfamoylphenyl)nicotinic acid is unique due to the presence of the t-butylsulfamoyl group, which may confer distinct chemical and biological properties compared to other nicotinic acid derivatives. This structural modification can enhance its stability, solubility, and interaction with specific molecular targets.

Properties

IUPAC Name

2-[3-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-7-4-6-11(10-12)14-13(15(19)20)8-5-9-17-14/h4-10,18H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNKBTUETZTWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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